molecular formula C9H5F2N B1457585 6,8-Difluoroisoquinoline CAS No. 1499818-92-6

6,8-Difluoroisoquinoline

Cat. No.: B1457585
CAS No.: 1499818-92-6
M. Wt: 165.14 g/mol
InChI Key: TUURPHCVSJQJIQ-UHFFFAOYSA-N
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Description

6,8-Difluoroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their presence in various natural alkaloids and their significant roles in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluoroisoquinoline can be achieved through several methods:

    Direct Fluorination: This involves the direct introduction of fluorine atoms onto the isoquinoline ring.

    Cyclization of Pre-fluorinated Precursors: Another approach involves the cyclization of precursors that already contain fluorinated benzene rings.

    Simultaneous Installation:

Industrial Production Methods: Industrial production of this compound typically follows the direct fluorination route due to its efficiency and scalability. The process involves the use of large-scale fluorinating agents and reactors designed to handle the exothermic nature of fluorination reactions .

Chemical Reactions Analysis

6,8-Difluoroisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

6,8-Difluoroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Difluoroisoquinoline in biological systems involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to enzymes and receptors, leading to increased biological activity. For example, in antimicrobial applications, it can inhibit DNA synthesis by stabilizing enzyme-DNA complexes, leading to cell death .

Comparison with Similar Compounds

6,8-Difluoroisoquinoline can be compared with other fluorinated isoquinolines and quinolines:

This compound stands out due to the specific positioning of its fluorine atoms, which imparts unique reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Biological Activity

6,8-Difluoroisoquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and antiviral activities, along with relevant case studies and research findings.

This compound belongs to the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The introduction of fluorine atoms enhances its lipophilicity and biological activity by modulating electronic properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted isoquinolines can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
This compoundS. aureus10 µg/mL
This compoundP. aeruginosa15 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown efficacy against breast cancer and lung cancer cells by inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 5 µM, indicating potent cytotoxicity. Mechanistic studies revealed that it activates the p53 pathway, leading to increased expression of pro-apoptotic factors.

Antiviral Activity

Recent findings suggest that this compound derivatives may possess antiviral properties against several viruses. For example, a derivative was tested against the dengue virus and exhibited an IC50 value of 3.03 µM with a selectivity index (SI) of 5.30.

Table 2: Antiviral Activity of this compound Derivatives

CompoundVirusIC50 (µM)CC50 (µM)Selectivity Index (SI)
Derivative ADengue Virus3.0316.065.30
Derivative BInfluenza Virus0.4919.3939.5

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. The introduction of electron-withdrawing groups enhances its potency due to increased lipophilicity and improved interaction with biological targets.

Properties

IUPAC Name

6,8-difluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUURPHCVSJQJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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